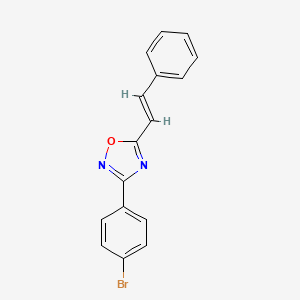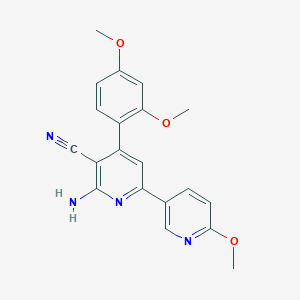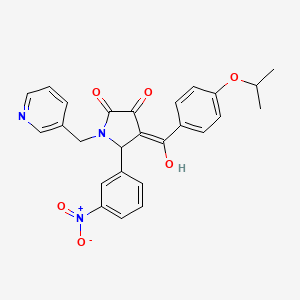![molecular formula C17H19NO B5347168 N-[(2-methylphenyl)(phenyl)methyl]propanamide](/img/structure/B5347168.png)
N-[(2-methylphenyl)(phenyl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methylphenyl)(phenyl)methyl]propanamide, also known as modafinil, is a medication that is used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. It is a wakefulness-promoting agent that works by altering the levels of certain neurotransmitters in the brain. Modafinil has gained popularity in recent years due to its ability to enhance cognitive function and improve productivity.
Applications De Recherche Scientifique
Modafinil has been extensively studied for its cognitive-enhancing effects. It has been shown to improve attention, memory, and executive function in healthy individuals. Modafinil has also been investigated for its potential use in the treatment of cognitive impairment associated with various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, N-[(2-methylphenyl)(phenyl)methyl]propanamide has been studied for its potential use in the treatment of depression, bipolar disorder, and addiction.
Mécanisme D'action
Modafinil works by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. It also affects the levels of GABA, glutamate, and orexin, which are involved in regulating wakefulness and sleep. Modafinil is believed to work by inhibiting the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
Modafinil has been shown to have a number of biochemical and physiological effects. It has been shown to increase wakefulness, reduce fatigue, and improve cognitive function. Modafinil has also been shown to increase heart rate and blood pressure, although these effects are generally mild and transient. Additionally, N-[(2-methylphenyl)(phenyl)methyl]propanamide has been shown to increase the levels of certain hormones, such as cortisol and growth hormone.
Avantages Et Limitations Des Expériences En Laboratoire
Modafinil has a number of advantages for use in lab experiments. It has a long half-life, allowing for sustained effects over a period of several hours. Modafinil is also well-tolerated, with few side effects. However, N-[(2-methylphenyl)(phenyl)methyl]propanamide can be expensive, which may limit its use in some experiments. Additionally, this compound can be difficult to obtain, as it is a controlled substance in some countries.
Orientations Futures
There are a number of future directions for research on N-[(2-methylphenyl)(phenyl)methyl]propanamide. One area of interest is the potential use of this compound in the treatment of cognitive impairment associated with various neurological disorders. Another area of interest is the potential use of this compound in the treatment of addiction, particularly for stimulant drugs such as cocaine and methamphetamine. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Conclusion:
Modafinil is a wakefulness-promoting agent that has gained popularity in recent years due to its ability to enhance cognitive function and improve productivity. It has been extensively studied for its cognitive-enhancing effects and has potential applications in the treatment of cognitive impairment associated with various neurological disorders, as well as addiction. Modafinil has a number of advantages for use in lab experiments, but its high cost and controlled status in some countries may limit its use. Further research is needed to fully understand the mechanism of action of this compound and its potential applications.
Méthodes De Synthèse
Modafinil is synthesized through a multi-step process that involves the condensation of benzhydryl sulfinylacetamide with 2-methylpropanoyl chloride. The resulting compound is then purified through recrystallization to produce N-[(2-methylphenyl)(phenyl)methyl]propanamide. The synthesis method has been well-established and has been used to produce this compound for both research and clinical purposes.
Propriétés
IUPAC Name |
N-[(2-methylphenyl)-phenylmethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-16(19)18-17(14-10-5-4-6-11-14)15-12-8-7-9-13(15)2/h4-12,17H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOYWBUPGGCXIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-N-{[5-(2-furyl)isoxazol-3-yl]methyl}-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5347088.png)
![N-methyl-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B5347098.png)
![N-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-4-yl]acetamide](/img/structure/B5347105.png)
![4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-2-one](/img/structure/B5347108.png)

![3-benzyl-5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5347123.png)
![rel-(4aS,8aR)-6-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5347129.png)

![1-{6-[(2R*,3S*,6R*)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-pyridinyl}ethanone](/img/structure/B5347136.png)
![2-fluoro-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5347149.png)

![1-[(5-ethyl-2-pyridinyl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5347162.png)
![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-propylurea](/img/structure/B5347171.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2-propanamine](/img/structure/B5347174.png)